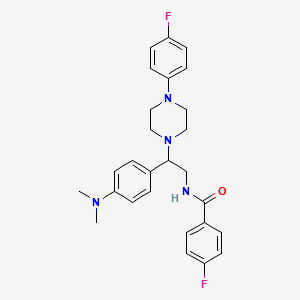

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzamide

CAS No.: 946365-30-6

Cat. No.: VC4218299

Molecular Formula: C27H30F2N4O

Molecular Weight: 464.561

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946365-30-6 |

|---|---|

| Molecular Formula | C27H30F2N4O |

| Molecular Weight | 464.561 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C27H30F2N4O/c1-31(2)24-11-5-20(6-12-24)26(19-30-27(34)21-3-7-22(28)8-4-21)33-17-15-32(16-18-33)25-13-9-23(29)10-14-25/h3-14,26H,15-19H2,1-2H3,(H,30,34) |

| Standard InChI Key | XCULJOYQGGIYDL-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F |

Introduction

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-4-fluorobenzamide is a complex organic compound belonging to the benzamide class. It features a unique combination of piperazine and dimethylamino groups, which are significant for its potential pharmacological properties. The presence of fluorine atoms suggests applications in medicinal chemistry, particularly in drug design and development.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of amines and carbonyl compounds. Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final product.

Applications in Medicinal Chemistry

Benzamide derivatives, including this compound, are known for their utility in drug development. They often serve as receptor antagonists and enzyme inhibitors. The presence of fluorine and the piperazine ring suggests potential applications in targeting specific biological pathways.

| Application Areas | Description |

|---|---|

| Drug Development | Potential as a lead compound for drug design. |

| Receptor Antagonism | May act as an antagonist for various receptors. |

| Enzyme Inhibition | Could inhibit specific enzymes involved in disease pathways. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume